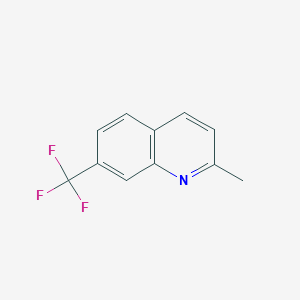

2-Methyl-7-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBTYGFMDABZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625603 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-32-3 | |

| Record name | 2-Methyl-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Landscape of 2-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide for Chemical Innovators

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and functional properties. Among these, 2-Methyl-7-(trifluoromethyl)quinoline stands out as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The presence of the trifluoromethyl group at the 7-position significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions, making its efficient synthesis a topic of considerable interest. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of established methods such as the Doebner-von Miller, Combes, and Friedländer syntheses, alongside an exploration of modern catalytic innovations. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to select and optimize the most suitable synthetic strategy for their specific application.

Introduction: The Significance of the Trifluoromethylated Quinoline Core

The quinoline ring system is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can dramatically enhance the therapeutic potential of a molecule. This is attributed to the unique electronic properties of fluorine, which can modulate a compound's pKa, improve its metabolic stability by blocking sites of oxidation, and increase its binding affinity to target proteins through favorable electrostatic interactions.[3] Specifically, the 7-trifluoromethyl substitution pattern has been identified in compounds with promising anticancer, antimalarial, and antiepileptic properties.[3][4][5] Consequently, the development of robust and scalable synthetic routes to this compound is a critical endeavor for advancing drug discovery programs and materials science research.

Classical Synthetic Strategies: A Foundation of Quinoline Chemistry

Several named reactions have historically formed the bedrock of quinoline synthesis. Understanding these classical pathways is essential for appreciating the evolution of synthetic methodologies and for their continued application in specific contexts.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile and widely used method for the synthesis of quinolines.[6][7] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6] For the synthesis of this compound, 3-(trifluoromethyl)aniline would be reacted with crotonaldehyde (an α,β-unsaturated aldehyde).

Mechanism: The reaction is believed to proceed through a series of steps, although the exact mechanism has been a subject of debate.[6] A plausible pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring.[6]

Causality of Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for promoting both the initial conjugate addition and the subsequent cyclization and dehydration steps.[6][8] The oxidizing agent, often nitrobenzene or arsenic acid in classical procedures, facilitates the final aromatization to the stable quinoline core.[9] However, modern variations often utilize milder and more environmentally benign oxidants.

Experimental Workflow: Doebner-von Miller Synthesis

Caption: Generalized workflow for the Doebner-von Miller synthesis.

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] To synthesize this compound, 3-(trifluoromethyl)aniline would be reacted with acetylacetone (a β-diketone).

Mechanism: The reaction initiates with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone.[10] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (a ring closure), and subsequent dehydration to afford the quinoline product.[10]

Trustworthiness and Self-Validation: The regioselectivity of the Combes synthesis can be influenced by both steric and electronic factors.[12] In the case of unsymmetrical β-diketones, a mixture of regioisomers can be formed. However, the use of a symmetrical diketone like acetylacetone ensures the formation of a single quinoline product, in this case, a 2,4-dimethylquinoline derivative. To obtain the target 2-methyl derivative, a different β-dicarbonyl compound would be required, highlighting a limitation of this specific approach for the desired product.

Reaction Mechanism: Combes Quinoline Synthesis

Caption: Key steps in the Combes quinoline synthesis mechanism.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and efficient method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[13][14][15] To synthesize this compound, 2-amino-4-(trifluoromethyl)benzaldehyde would be reacted with acetone.

Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis.[13] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by the formation of a Schiff base and subsequent cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring.[13]

Authoritative Grounding: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., potassium hydroxide, piperidine).[13][14] The choice of catalyst can influence the reaction rate and yield, and modern variations have explored a wide range of catalytic systems, including Lewis acids and ionic liquids, to improve the efficiency and sustainability of the process.[16][17]

Modern Catalytic Approaches: Enhancing Efficiency and Sustainability

While classical methods provide a solid foundation, contemporary research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.

Metal-Catalyzed Syntheses

Recent advancements have seen the emergence of metal-catalyzed approaches for quinoline synthesis. For instance, a one-step synthesis of 2-methylquinoline has been reported using nitrobenzene, ethanol, and water with a PtSn/γ-Al2O3 catalyst.[9] This method combines several transformations, including the reduction of the nitro group to an amine and the in-situ generation of the α,β-unsaturated aldehyde from ethanol, into a single, efficient process.[9] While not directly demonstrated for the 7-(trifluoromethyl) analog, this approach highlights the potential of multifunctional catalysts to streamline quinoline synthesis.

Flow Chemistry in Quinoline Synthesis

The application of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. A recent study demonstrated the efficient production of 2-methylquinoline derivatives in water using a continuous flow setup with sulfuric acid as a catalyst.[18] This approach allows for rapid reaction times and high yields, presenting a promising avenue for the large-scale, sustainable production of quinoline derivatives.[18]

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired scale of production, and environmental considerations.

| Synthesis Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Doebner-von Miller | 3-(Trifluoromethyl)aniline, Crotonaldehyde | Strong acid, Oxidizing agent | Readily available starting materials, Versatile | Harsh reaction conditions, Use of toxic oxidants in classical methods |

| Combes | 3-(Trifluoromethyl)aniline, β-Diketone | Strong acid | Good for 2,4-disubstituted quinolines | May lead to regioisomers with unsymmetrical diketones, Not ideal for 2-monosubstitution |

| Friedländer | 2-Amino-4-(trifluoromethyl)benzaldehyde, Acetone | Acid or Base catalyst | High yields, Atom economy | Availability and stability of the 2-aminoaryl aldehyde precursor can be a challenge |

| Modern Catalytic | Varies (e.g., nitroarenes, alcohols) | Heterogeneous or homogeneous catalysts | Milder conditions, Higher efficiency, Potential for one-pot synthesis | Catalyst development and cost can be a factor |

Detailed Experimental Protocol: Friedländer Synthesis of this compound

This protocol provides a representative procedure based on the principles of the Friedländer synthesis.

Materials:

-

2-Amino-4-(trifluoromethyl)benzaldehyde

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

-

Add an excess of acetone (10-20 eq).

-

To the stirred solution, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several established and emerging methodologies. While classical named reactions like the Doebner-von Miller and Friedländer syntheses remain valuable tools, modern catalytic approaches and technologies like flow chemistry are paving the way for more efficient, sustainable, and scalable production. The continued development of novel catalysts and synthetic strategies will undoubtedly facilitate the exploration of the full therapeutic and material potential of this important trifluoromethylated quinoline building block. The choice of the most appropriate synthetic pathway will ultimately be guided by the specific requirements of the research or industrial application, balancing factors such as cost, scalability, and environmental impact.

References

- Doebner, O.; Miller, W. v. (1883). Ueber die Einwirkung von Aldehyden auf primäre aromatische Basen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2464–2470.

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92.

- Sloop, J. C. (2008). A Study of the Regioselectivity of the Combes Quinoline Synthesis.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

-

IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.

-

Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

-

Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

- Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.

- PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(45), 31633–31654.

- Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. In Organic Reactions (Vol. 28, pp. 37–201).

- ResearchGate. (2025).

- PubMed Central. (2021). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 86(15), 10747–10754.

-

Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

- RSC Publishing. (2013). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 11(36), 6069–6077.

- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).

- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.

- An Overview: The biologically important quninoline derivatives. (2011). Der Pharma Chemica, 3(5), 268-278.

- ResearchGate. (2021). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 16(11), 1836–1843.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

VEGSCI Inc. (n.d.). This compound. Retrieved from [Link]

- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1.

- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2538–S2553.

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Doebner-Miller Reaction [drugfuture.com]

- 9. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. iipseries.org [iipseries.org]

- 12. wikiwand.com [wikiwand.com]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Physicochemical properties of 2-Methyl-7-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-7-(trifluoromethyl)quinoline

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] The strategic introduction of a trifluoromethyl (CF₃) group onto this privileged heterocycle represents a significant advancement in molecular design. The CF₃ group is a powerful modulator of physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics, thereby improving a molecule's binding affinity and overall pharmacological profile.[5]

This technical guide offers a comprehensive examination of this compound, a molecule that synergistically combines the features of the quinoline core with the unique attributes of both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth data, validated experimental protocols, and expert insights into the synthesis, properties, and reactivity of this important chemical entity.

Molecular Identity and Core Physicochemical Profile

This compound is a solid, crystalline compound at room temperature. The opposing electronic nature of the substituents at the C2 and C7 positions creates a unique electronic distribution across the bicyclic system, which dictates its reactivity and interaction with biological targets.

Table 1: Core Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| CAS Number | 324-32-3 | |

| Molecular Formula | C₁₁H₈F₃N | |

| Molecular Weight | 211.19 g/mol | |

| Physical Form | Solid, crystals or powder | |

| Purity | ≥98% (typical commercial grade) | |

| InChI Key | VIBTYGFMDABZCD-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2c(c1)nc(cc2)C(F)(F)F | [6] |

| Storage | Sealed in dry, room temperature conditions |

Spectroscopic Characterization: A Structural Elucidation Workflow

Accurate structural confirmation of this compound relies on a combination of spectroscopic techniques. The workflow below illustrates the logical progression from initial sample preparation to comprehensive structural analysis.

Caption: A standard workflow for the spectroscopic analysis and structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous evidence for the key functional groups. The aromatic protons are expected to resonate in the downfield region (δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing CF₃ group and the electron-donating methyl group.[7] The methyl group (C2-CH₃) will appear as a characteristic sharp singlet further upfield.

-

¹³C NMR Spectroscopy : The carbon spectrum is particularly informative due to the presence of the trifluoromethyl group.

-

CF₃ Carbon : The carbon of the CF₃ group itself will appear as a distinct quartet in the spectrum due to one-bond coupling with the three fluorine atoms (¹J_CF), typically with a large coupling constant of ~275 Hz.[7][8]

-

C7 Carbon : The carbon atom of the quinoline ring directly attached to the CF₃ group (C7) will also exhibit splitting into a quartet, but with a smaller two-bond coupling constant (²J_CF).[7]

-

Other carbons in proximity may also show smaller long-range coupling to the fluorine atoms.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

-

Electron Ionization (EI-MS) : In EI-MS, a clear molecular ion peak (M⁺•) at m/z 211 is expected, confirming the molecular weight. Fragmentation may involve the loss of a hydrogen radical to form a stable quinolinium-type cation.

-

Electrospray Ionization (ESI-MS) : In positive-ion ESI-MS, the protonated molecule [M+H]⁺ at m/z 212 would be the predominant species. Tandem MS (MS/MS) of this ion can be used to further confirm the structure through collision-induced dissociation (CID), which would likely show fragmentation of the quinoline ring system.[9][10]

Synthesis and Chemical Reactivity

The synthesis of this compound typically leverages classic quinoline synthesis reactions, modified to accommodate the specific precursors.

Synthetic Workflow: The Doebner-von Miller Reaction

A plausible and effective route is the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of an aniline with α,β-unsaturated carbonyl compounds.

Caption: A generalized workflow for the synthesis of the target molecule via the Doebner-von Miller reaction.

Detailed Synthetic Protocol

Causality: This protocol is designed for laboratory-scale synthesis. The use of concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. An oxidizing agent, such as arsenic pentoxide or the nitrobenzene derivative of the starting aniline, is often required to facilitate the final aromatization step. Extreme caution is advised when handling these reagents.

-

Reaction Setup : To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 3-(Trifluoromethyl)aniline (1.0 eq).

-

Acid Addition : Slowly add concentrated sulfuric acid (3.0 eq) to the aniline with vigorous stirring and cooling in an ice bath.

-

Reactant Addition : Add an oxidizing agent (e.g., arsenic pentoxide, 1.5 eq). Subsequently, add crotonaldehyde (from paraldehyde, 1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 60°C.

-

Reaction : After the addition is complete, heat the mixture to 100-120°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization : Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate the crude product.

-

Purification : Filter the crude solid, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its substituents:

-

The Quinoline Nitrogen : The lone pair on the nitrogen atom imparts basicity to the molecule, allowing it to form salts with acids. The pKa of quinoline itself is 4.90, and while the methyl group is weakly activating, the powerful electron-withdrawing CF₃ group will decrease the basicity of the nitrogen, resulting in a lower pKa value compared to unsubstituted quinoline.[11]

-

Electrophilic Aromatic Substitution : The CF₃ group is strongly deactivating and meta-directing, while the fused pyridine ring is also deactivating. The methyl group is weakly activating. Therefore, electrophilic substitution (e.g., nitration, halogenation) will be challenging and is likely to occur on the benzene ring at positions less deactivated by the CF₃ group.

-

Reactivity of the Methyl Group : The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes, a reactivity pathway exploited in the synthesis of various functional dyes and bioactive molecules.[12]

Applications in Drug Discovery and Development

The unique combination of a methyl group and a trifluoromethyl group makes this quinoline derivative a highly valuable scaffold in medicinal chemistry.[13]

-

Metabolic Stability : The C-F bond is exceptionally strong, and the CF₃ group can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in vivo.[5]

-

Lipophilicity and Bioavailability : The CF₃ group significantly increases the lipophilicity (logP) of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]

-

Binding Interactions : The highly polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.

-

Bioactive Potential : Quinoline derivatives are known to possess a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][4] this compound serves as a critical building block for creating novel therapeutic agents that leverage these inherent activities, enhanced by the favorable properties of the CF₃ group.

Standardized Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties.

Protocol: Melting Point Determination

-

Principle : The melting point is a fundamental indicator of purity. A sharp melting range suggests a high-purity compound.

-

Methodology :

-

Sample Preparation : Finely powder a small amount of dry this compound.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement : Place the capillary tube in a calibrated melting point apparatus.

-

Heating : Heat the sample at a rate of 10-15°C per minute initially, then slow to 1-2°C per minute as the expected melting point is approached.

-

Observation : Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Protocol: pKa Determination by Potentiometric Titration

-

Principle : The pKa of the conjugate acid of the basic quinoline nitrogen is determined by titrating a solution of the compound with a strong acid and monitoring the pH.

-

Methodology :

-

Sample Preparation : Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).[5]

-

Titration Setup : Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration : Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection : Record the pH of the solution after each addition of the titrant.

-

Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

-

Principle : The partition coefficient (P) measures the differential solubility of a compound in a biphasic system of n-octanol and water. logP is the base-10 logarithm of this value and is a key indicator of a drug's lipophilicity.

-

Methodology :

-

System Preparation : Prepare mutually saturated solutions of n-octanol and water by shaking them together vigorously and allowing the layers to separate.[5]

-

Sample Addition : Dissolve a known quantity of this compound in the n-octanol phase.

-

Partitioning : Combine the n-octanol solution with the water phase in a separatory funnel. Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation : Allow the mixture to stand until the two layers have completely separated.

-

Concentration Measurement : Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[5]

-

Calculation : Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.

-

References

-

The Good Scents Company. 2-methyl quinoline, 91-63-4. [Link]

-

Chemical Synthesis Database. 2-propyl-7-(trifluoromethyl)quinoline. [Link]

-

Chemical Synthesis Database. 2-methyl-8-(trifluoromethyl)quinoline. [Link]

-

Royal Society of Chemistry. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [Link]

-

National Institute of Standards and Technology. Quinoline, 2-methyl-. [Link]

-

Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

-

Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

-

Appchem. Quinoline, 7-methyl-2-(trifluoromethyl)-. [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

Chemcasts. Thermophysical Properties of 7-(Trifluoromethyl)quinoline. [Link]

-

PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

-

mVOC 4.0. Quinoline. [Link]

-

DergiPark. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. [Link]

-

2a biotech. 7-METHYL-2-(TRIFLUOROMETHYL)QUINOLINE. [Link]

-

Human Metabolome Database. Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized). [Link]

-

VEGSCI Inc. This compound. [Link]

-

AbacipharmTech. This compound. [Link]

-

ResearchGate. Synthesis of new series of 7‐(trifluoromethyl)‐4‐hydroxy substituted.... [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline.... [Link]

-

Cheméo. Chemical Properties of Quinoline, 2,7-dimethyl-. [Link]

-

PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

University of Tartu. pKa values bases - Chair of Analytical Chemistry. [Link]

-

Springer. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles.... [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES.... [Link]

-

ResearchGate. Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde.... [Link]

-

National Institute of Standards and Technology. Quinoline, 7-methyl-. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. appchemical.com [appchemical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mVOC 4.0 [bioinformatics.charite.de]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-7-(trifluoromethyl)quinoline, a key intermediate in various research and development applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in established principles of spectroscopic analysis and supported by data from closely related quinoline derivatives.

Introduction to the Spectroscopic Analysis of this compound

This compound, with the chemical formula C₁₁H₈F₃N, is a substituted quinoline of interest in medicinal chemistry and materials science. The unambiguous confirmation of its molecular structure is paramount for its application in drug development and other scientific endeavors. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure, functional groups, and connectivity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The trifluoromethyl group, while not directly observed in ¹H NMR, will influence the chemical shifts of nearby protons through its strong electron-withdrawing nature.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.7 | s | 3H | -CH₃ | The methyl group at the 2-position is a singlet due to the absence of adjacent protons. |

| ~7.4 | d | 1H | H-3 | This proton is a doublet due to coupling with H-4. |

| ~7.6 | dd | 1H | H-6 | This proton will appear as a doublet of doublets due to coupling with H-5 and H-8. |

| ~7.9 | d | 1H | H-8 | This proton will be a doublet due to coupling with H-6. |

| ~8.1 | d | 1H | H-4 | This proton is a doublet due to coupling with H-3. |

| ~8.2 | s | 1H | H-5 | This proton is expected to be a singlet or a finely split doublet due to weak coupling, influenced by the adjacent CF₃ group. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube. The spectrum is then recorded on a 400 MHz (or higher) spectrometer.

Caption: A standard procedure for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z corresponding to the molecular weight of this compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for quinolines include the loss of small molecules like HCN. For this specific compound, the loss of the methyl group or a fluorine atom from the trifluoromethyl group are also plausible fragmentation steps.

Experimental Protocol for Mass Spectrometry

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For EI-MS, the sample is vaporized and then ionized by a beam of high-energy electrons.

Caption: A simplified workflow for mass spectrometric analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring the integrity and reliability of their findings. The spectroscopic fingerprints discussed herein are crucial for quality control, reaction monitoring, and the ultimate application of this molecule in various scientific fields.

References

-

Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

-

El-Faham, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]

-

Karapinar, R. (2020). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark. [Link]

-

NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

An In-depth Technical Guide to the Biological Activity of 2-Methyl-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 2-Methyl-7-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and known biological activities, offering insights into its potential as a scaffold for drug discovery and development. This document is intended to be a valuable resource for researchers and professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents, demonstrating efficacy as antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic agents.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[5] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[6] This, combined with a methyl group, as seen in this compound, presents a promising molecular framework for the development of novel therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of substituted quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[7] For this compound, a common approach involves the condensation of an appropriately substituted aniline with an α,β-unsaturated ketone or aldehyde.

Illustrative Synthetic Pathway: Doebner-von Miller Reaction

A plausible synthetic route for this compound is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

Caption: General Doebner-von Miller synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1 equivalent) and an acid catalyst (e.g., concentrated hydrochloric acid).

-

Addition of Reagents: Slowly add crotonaldehyde (2 equivalents) to the stirred mixture.

-

Heating and Oxidation: Add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and heat the reaction mixture to reflux for several hours.

-

Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (quinoline ring): δ 7.5-8.5 ppm; Methyl protons (-CH₃): δ ~2.5 ppm. The trifluoromethyl group will cause downfield shifts for nearby protons.[9] |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Methyl carbon: δ ~20-25 ppm. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling.[9] |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| FT-IR | C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring), C-F stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₁H₈F₃N. |

Biological Activities of this compound and its Derivatives

The biological profile of this compound is an area of active investigation. Based on the known activities of related quinoline derivatives, this compound is predicted to exhibit a range of pharmacological effects.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[10][11] Derivatives of quinoline exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[12][13]

A closely related derivative, 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl) quinolin-3-amine , has been reported to possess potent anticancer activity.[14] This finding strongly suggests that the this compound moiety is a key contributor to the observed cytotoxicity and warrants further investigation into its specific mechanism of action.

Potential Mechanisms of Anticancer Action:

-

Tyrosine Kinase Inhibition: Many quinoline-based anticancer drugs target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[6]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[4] They are known to be effective against a broad spectrum of bacteria and fungi.[15] The mechanism of action for many antibacterial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

While specific antimicrobial data for this compound is not yet widely published, its structural features suggest potential activity. Further screening against various bacterial and fungal strains is warranted.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[5][16] They can modulate inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), and by inhibiting the production of pro-inflammatory cytokines.[13][17] The anti-inflammatory potential of this compound remains to be explored, but its chemical structure suggests it could interact with key targets in the inflammatory cascade.

Future Directions and Therapeutic Potential

This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary evidence, particularly the potent anticancer activity of a closely related derivative, underscores the need for further comprehensive biological evaluation.

Key areas for future research include:

-

In-depth Anticancer Studies: Evaluation against a broad panel of cancer cell lines, determination of IC₅₀ values, and elucidation of the specific molecular targets and mechanisms of action.

-

Antimicrobial Screening: Systematic evaluation of its activity against a diverse range of pathogenic bacteria and fungi, including drug-resistant strains.

-

Anti-inflammatory Assays: Investigation of its ability to modulate key inflammatory pathways in vitro and in vivo.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs to identify key structural features for optimal activity and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its ADME (absorption, distribution, metabolism, and excretion) properties and in vivo toxicity to determine its potential as a drug candidate.

Conclusion

References

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.

-

Quinoline: A versatile heterocyclic. (n.d.). Journal of Advanced Pharmaceutical Technology & Research.

- Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework C

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.

-

Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Other Quinoline Derivatives in Oncology. (n.d.). Benchchem.

-

Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry.

-

Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. (2015). Austin Journal of Organic & Inorganic Chemistry.

-

Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.

-

Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.). ResearchGate.

-

7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. (n.d.). ChemicalBook.

-

The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Polycyclic Aromatic Compounds.

-

Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. (n.d.). Organic & Biomolecular Chemistry.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). [No valid URL provided]

-

Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.

-

Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Publication Reviews.

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry.

-

INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. (n.d.). Dergipark.

-

Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. (n.d.). Benchchem.

-

Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed.

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). PubMed Central.

-

Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.

-

Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate.

-

Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (n.d.). Organic & Biomolecular Chemistry.

-

Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). Antimicrobial Agents and Chemotherapy.

-

Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. (2009). Bioorganic & Medicinal Chemistry Letters.

-

Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. (2023). European Journal of Medicinal Chemistry.

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). RSC Medicinal Chemistry.

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (n.d.). ResearchGate.

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.). ResearchGate.

- Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. (n.d.). [No valid URL provided]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). Bioorganic & Medicinal Chemistry.

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Methyl-7-(trifluoromethyl)quinoline in Medicinal Chemistry: A Technical Guide

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of clinically significant therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, has been a transformative approach in modern drug design, often enhancing key pharmacokinetic and pharmacodynamic properties. This technical guide delves into the burgeoning potential of a specific, yet underexplored, derivative: 2-Methyl-7-(trifluoromethyl)quinoline. We will explore its synthetic accessibility, extrapolate its potential therapeutic applications based on robust data from structurally related analogs, and elucidate the underlying mechanisms that could position this compound as a valuable lead for future drug discovery endeavors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the promising landscape of fluorinated quinoline derivatives.

Introduction: The Quinoline Nucleus and the Power of Fluorination

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its biological activity and physicochemical properties.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties. The -CF3 group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability and bioavailability due to its high lipophilicity, and in some cases, enhance binding affinity to target proteins.[3] In the context of quinolines, the trifluoromethyl group has been instrumental in the development of potent therapeutic agents.[3] This guide focuses on the specific molecule, this compound, and its potential to be a valuable building block or lead compound in the development of novel therapeutics.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through well-established methods for quinoline ring formation. The selection of the appropriate starting materials is crucial for achieving the desired substitution pattern.

Proposed Synthetic Route: The Combes Quinoline Synthesis

The Combes synthesis offers a direct and efficient route to 2,4-disubstituted quinolines.[4][5] For the synthesis of this compound, the reaction would involve the acid-catalyzed condensation of 3-(trifluoromethyl)aniline with acetylacetone (2,4-pentanedione).

Experimental Protocol: Combes Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)aniline (1.0 equivalent) and acetylacetone (1.1 equivalents).

-

Acid Catalyst: Slowly add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst with cooling. The amount of acid should be sufficient to ensure a stirrable mixture.

-

Heating: Heat the reaction mixture to 110-120 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until a precipitate is formed.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diagram: Combes Synthesis Workflow

Caption: Workflow for the Combes synthesis of this compound.

Alternative Synthetic Route: The Doebner-von Miller Reaction

The Doebner-von Miller reaction provides another viable pathway to substituted quinolines.[6] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 3-(trifluoromethyl)aniline would be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

-

Reaction Setup: In a suitable reaction vessel, combine 3-(trifluoromethyl)aniline (1.0 equivalent) with a strong acid such as hydrochloric acid or sulfuric acid.

-

Addition of Reactant: Slowly add crotonaldehyde (2.0-3.0 equivalents) to the mixture with stirring and cooling.

-

Oxidizing Agent: An oxidizing agent, which can be an external one or an excess of the Schiff base formed in situ, is required. In some variations, the reaction is heated in the presence of an oxidant like arsenic acid or nitrobenzene.

-

Heating: The reaction mixture is typically heated for several hours. The temperature and reaction time will depend on the specific reagents and catalyst used.

-

Work-up and Purification: The work-up and purification procedure would be similar to that described for the Combes synthesis, involving neutralization, extraction, and chromatographic purification.

Diagram: Doebner-von Miller Synthesis Logical Relationship

Caption: Key components and steps in the Doebner-von Miller synthesis.

Potential Applications in Medicinal Chemistry

While direct biological data for this compound is limited in publicly available literature, a strong case for its potential can be built upon the well-documented activities of its close structural analogs. The combination of the 2-methyl and 7-trifluoromethyl substituents on the quinoline scaffold suggests promising avenues for therapeutic development, particularly in oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of quinoline derivatives, and the presence of a trifluoromethyl group at the 7-position appears to be particularly favorable.

Inference from Structurally Similar Compounds:

A compelling piece of evidence comes from a study on quinoline derivatives where 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl) quinolin-3-amine was reported to be a potent anticancer agent. This compound, which shares the core this compound structure, suggests that this scaffold is a promising starting point for the design of new anticancer drugs.

Potential Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Many quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics.[7][8] They can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[7][9] It is plausible that this compound or its derivatives could exhibit similar activity.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[10] The dysregulation of protein kinases is a hallmark of cancer, and targeting these enzymes is a validated therapeutic strategy. Specifically, derivatives of 4-anilinoquinolines have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) and other tyrosine kinases.[11] Further derivatization of the this compound core, for instance at the 4-position, could yield potent kinase inhibitors.

-

PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in many cancers.[12] Quinoline-based compounds have been developed as inhibitors of this pathway.[12] The electronic properties of the 7-trifluoromethyl group could influence the binding of such derivatives to the ATP-binding pocket of these kinases.

Quantitative Data from a Structurally Related Series:

While specific IC50 values for this compound are not available, the following table presents data for a series of trifluoromethylquinoline derivatives, highlighting the potency that this class of compounds can achieve.[12]

| Compound | Target/Assay | IC50 (µM) | Cancer Cell Line(s) |

| Compound 15 (Urea Derivative) | PI3Kα | Data not specified | Various |

| Benzenesulfonamide Derivatives | PI3Kα | Data not specified | Various |

Table 1: Anticancer activity of a series of trifluoromethylquinoline derivatives.[12] Note: Specific IC50 values were not provided in the source material but were described as potent.

Antimalarial Potential

The quinoline core is synonymous with antimalarial drugs, with chloroquine and mefloquine being prime examples. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.

Inference from Structurally Similar Compounds:

The 7-position of the quinoline ring is a critical site for substitution in the development of antimalarial drugs. The presence of a trifluoromethyl group at this position is a feature of some potent antimalarial compounds. For instance, mefloquine contains two trifluoromethyl groups. Studies on various quinoline derivatives have shown that substitutions at the 2 and 7 positions can significantly impact antimalarial activity.[13]

Potential Mechanism of Action:

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[13] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinoline drugs are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. The lipophilicity imparted by the trifluoromethyl group in this compound could facilitate its accumulation in the parasite's digestive vacuole.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry. Its synthesis is readily achievable through established and scalable methods like the Combes and Doebner-von Miller reactions. While direct biological evaluation of this specific compound is not yet widely reported, the compelling anticancer and antimalarial activities of its close structural analogs provide a strong rationale for its further investigation.

Future research should focus on the following areas:

-

Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound.

-

In Vitro Biological Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines and its antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum.

-

Mechanism of Action Studies: If promising activity is observed, detailed mechanistic studies should be undertaken to identify its molecular targets, such as tubulin, specific kinases, or its effect on hemozoin formation.

-

Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives based on the this compound scaffold to establish a clear structure-activity relationship (SAR) and optimize potency and selectivity.

References

- BenchChem. (2025). Comparative Anticancer Activity of 6-(Trifluoromethyl)isoquinolin-1(2H)

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances.

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PubMed Central.

- BenchChem. (2025). In-depth Technical Guide: Structure-Activity Relationship Studies of Anticancer Agent 15.

- Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz

- ResearchGate. (n.d.). Tubulin polymerization inhibition of the tested compounds.

- Mao, M., et al. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity.

- BenchChem. (2025). Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)

- Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Deriv

- ResearchGate. (n.d.). Structure-activity relationship study of 7 (a-o) as anticancer.

- Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. PubMed.

- Doebner–Miller reaction. Wikipedia.

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv

- (PDF) 2,3,8-Trisubstituted Quinolines with Antimalarial Activity.

- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

- Combes quinoline synthesis. Wikipedia.

- 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. PubMed.

- (PDF) Structure-activity relationship of fluoroquinolones as anticancer agents.

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Dual quinoline-hybrid compounds with antimalarial activity against Plasmodium falciparum parasites. New Journal of Chemistry.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)

- Synthesis of 2-trifluoromethylated quinolines

- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PubMed Central.

- Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr.

- (PDF) Anticancer Activity of Quinoline Derivatives; An Overview.

- What is the complete procedure for Doebner-von miller reaction ?.

- Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Structure-activity relationship of anticancer drug candid

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 2-Methyl-7-(trifluoromethyl)quinoline

An In-depth Technical Guide to 2-Methyl-7-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines the privileged quinoline scaffold with a trifluoromethyl group, a substituent known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this molecule, detailing its synthesis, physicochemical properties, and its emerging role as a versatile intermediate in the development of complex, biologically active agents. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to serve as a definitive reference.

Introduction: The Strategic Value of a Fluorinated Scaffold

The quinoline ring system is a cornerstone in pharmacology, forming the core of numerous successful drugs, from the historic antimalarial quinine to modern anticancer agents.[1] Its rigid, bicyclic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.[2][3]

The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold is a deliberate design choice rooted in modern medicinal chemistry principles. The CF₃ group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Specifically, the CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a compound's binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[4]

This compound thus represents a valuable molecular building block, pre-engineered with features desirable for modern drug discovery programs. This guide elucidates the history of its synthesis and its application as a key starting material for more complex molecular architectures.

Synthesis and Mechanistic Insights

The "discovery" of this compound is not marked by a single event but rather by its emergence as a useful intermediate through the application of classic named reactions for quinoline synthesis. The primary and most adaptable method for its preparation is the Doebner-von Miller reaction , a variation of the Skraup synthesis.[5]

This reaction facilitates the synthesis of substituted quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[5] The causality behind this choice of reaction lies in its robustness and its ability to accommodate a wide range of substituted anilines, making it ideal for producing the target molecule.

Proposed Synthetic Pathway: A Doebner-von Miller Approach

The most logical and efficient route to this compound involves the reaction of 3-(Trifluoromethyl)aniline with crotonaldehyde . Crotonaldehyde serves as the in-situ source of the α,β-unsaturated carbonyl system needed for the annulation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-(trifluoromethyl)aniline (1.0 eq).

-

Add a suitable solvent and acid catalyst. A common choice is concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). An oxidizing agent, such as arsenic pentoxide or the nitro analogue of the starting aniline (e.g., 3-nitrobenzotrifluoride), is also required.

-

-

Step 2: Reagent Addition & Reaction

-

Cool the mixture in an ice bath to control the initial exothermic reaction.

-

Slowly add crotonaldehyde (approx. 2.5 eq) to the stirred mixture. The reaction is typically vigorous.[6]

-

After the initial exotherm subsides, heat the reaction mixture to reflux for several hours (typically 4-8 hours) to ensure the completion of the cyclization and aromatization steps.

-

-

Step 3: Work-up and Purification

-

After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., concentrated sodium hydroxide solution) until strongly alkaline. This step neutralizes the acid and precipitates the crude product.

-

The crude quinoline derivative, often an oil or a solid, is then extracted using an organic solvent such as dichloromethane or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification is achieved via vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Mechanistic Rationale

The Doebner-von Miller reaction proceeds through a cascade of established organic transformations. Understanding this mechanism provides a self-validating framework for the protocol, allowing for troubleshooting and optimization.

-

Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aniline nitrogen to the activated double bond of crotonaldehyde.

-

Aldol-type Condensation: The resulting intermediate undergoes an intramolecular cyclization, akin to an aldol condensation, where the aniline ring attacks the carbonyl carbon.

-

Dehydration & Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline. The final, crucial step is the oxidation of this dihydroquinoline to the aromatic quinoline ring system, driven by the added oxidizing agent.

The diagram below illustrates this validated workflow.

Caption: Doebner-von Miller Synthesis Workflow.

Physicochemical and Spectroscopic Profile